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molecular formula C9H7F3O2 B1332070 Methyl 4-(trifluoromethyl)benzoate CAS No. 2967-66-0

Methyl 4-(trifluoromethyl)benzoate

Cat. No. B1332070
M. Wt: 204.15 g/mol
InChI Key: VAZWXPJOOFSNLB-UHFFFAOYSA-N
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Patent
US09339466B2

Procedure details

More specifically, to prepare ST-246 monohydrate, Form I, cycloheptatriene is reacted with maleic anhydride in the presence of toluene to yield the major product, endo isomer. The exo isomer is further produced from about 7% to 0.6% by crystallization from toluene/heptane. Further, hydrazine in the anhydrous or hydrate form is reacted with Methyl 4-(trifluoromethyl)benzoate in the presence of isopropanol to yield (4-(trifluoromethyl)-benzhydrazide. The product is then crystallized from isopropanol.
Name
ST-246 monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
toluene heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1[C@@H]2[C@H]3[C@@H]4C([N:12]([NH:15][C:16]([C:18]5[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=5)=[O:17])C(=O)[C@@H]4[C@@H]([C@H]12)C=C3)=O.O.C1CC=CC=CC=1.C1(=O)OC(=O)C=C1.NN.FC(F)(F)C1C=CC(C(OC)=O)=CC=1>C(O)(C)C.C1(C)C=CC=CC=1.CCCCCCC.C1(C)C=CC=CC=1>[F:25][C:24]([F:26])([F:27])[C:21]1[CH:22]=[CH:23][C:18]([C:16]([NH:15][NH2:12])=[O:17])=[CH:19][CH:20]=1 |f:0.1,7.8|

Inputs

Step One
Name
ST-246 monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
hydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C(=O)OC)C=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Four
Name
toluene heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield the major product, endo isomer

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C(=O)NN)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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